molecular formula C7H9ClO B15157152 6-Heptynoyl chloride

6-Heptynoyl chloride

Cat. No.: B15157152
M. Wt: 144.60 g/mol
InChI Key: IGJGYTOFEMWVMW-UHFFFAOYSA-N
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Description

Hept-6-ynoyl chloride, also known as 6-heptynoyl chloride, is an organic compound with the molecular formula C7H9ClO. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of a triple bond between the sixth and seventh carbon atoms and a carbonyl chloride group at the first carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hept-6-ynoyl chloride can be synthesized through various methods. One common approach involves the reaction of hept-6-ynoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: In industrial settings, the production of hept-6-ynoyl chloride often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion of hept-6-ynoic acid to hept-6-ynoyl chloride .

Chemical Reactions Analysis

General Reactivity of Acyl Chlorides

Heptanoyl chloride belongs to the acyl chloride family, characterized by extreme reactivity due to the electronegative chlorine atom adjacent to the carbonyl group. This reactivity arises from the electron withdrawal by both the carbonyl oxygen and chlorine, leaving the carbonyl carbon positively charged and susceptible to nucleophilic attack .

Hydrolysis

Heptanoyl chloride undergoes hydrolysis in aqueous conditions to form heptanoic acid and hydrochloric acid:

CH3(CH2)5COCl+H2OCH3(CH2)5COOH+HCl\text{CH}_3(\text{CH}_2)_5\text{COCl} + \text{H}_2\text{O} \rightarrow \text{CH}_3(\text{CH}_2)_5\text{COOH} + \text{HCl}

This reaction proceeds via nucleophilic attack by water, followed by elimination of HCl .

Esterification

Reaction with alcohols produces esters:

CH3(CH2)5COCl+ROHCH3(CH2)5COOR+HCl\text{CH}_3(\text{CH}_2)_5\text{COCl} + \text{ROH} \rightarrow \text{CH}_3(\text{CH}_2)_5\text{COOR} + \text{HCl}

The mechanism involves nucleophilic attack by the alcohol, displacement of Cl⁻, and deprotonation .

Amide Formation

Acylation of amines (primary, secondary) yields amides:

CH3(CH2)5COCl+NH3CH3(CH2)5CONH2+HCl\text{CH}_3(\text{CH}_2)_5\text{COCl} + \text{NH}_3 \rightarrow \text{CH}_3(\text{CH}_2)_5\text{CONH}_2 + \text{HCl}

This occurs via nucleophilic attack by the amine, followed by HCl elimination .

Anhydride Formation

Reaction with carboxylic acids generates mixed anhydrides:

CH3(CH2)5COCl+RCOOHCH3(CH2)5COOR+HCl\text{CH}_3(\text{CH}_2)_5\text{COCl} + \text{RCOOH} \rightarrow \text{CH}_3(\text{CH}_2)_5\text{COOR} + \text{HCl}

This is a two-step process involving nucleophilic attack and elimination .

Comparison with Related Acyl Chlorides

Compound Formula Molecular Weight Unique Features
Hexanoyl ChlorideC₆H₁₁ClO130.61 g/molOne carbon shorter than heptanoyl chloride
Octanoyl ChlorideC₈H₁₅ClO162.63 g/molOne carbon longer; similar reactivity
Nonanoyl ChlorideC₉H₁₇ClO176.69 g/molTwo carbons longer; comparable reactivity

Heptanoyl chloride’s seven-carbon chain balances steric effects and reactivity, making it ideal for medium-chain fatty acid derivatives.

Mechanism of Action

The mechanism of action of hept-6-ynoyl chloride is primarily based on its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The triple bond also allows for addition reactions with electrophiles, resulting in the formation of substituted alkenes and alkanes .

Properties

IUPAC Name

hept-6-ynoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClO/c1-2-3-4-5-6-7(8)9/h1H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJGYTOFEMWVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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